molecular formula C20H18ClN3O4 B4501470 2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(3,5-dimethoxyphenyl)acetamide

2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(3,5-dimethoxyphenyl)acetamide

Cat. No.: B4501470
M. Wt: 399.8 g/mol
InChI Key: WRSIGVFXYATEHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(3,5-dimethoxyphenyl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a chlorophenyl group, a pyridazinone ring, and a dimethoxyphenylacetamide moiety, which contribute to its distinctive properties.

Scientific Research Applications

2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(3,5-dimethoxyphenyl)acetamide has been explored for various scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(3,5-dimethoxyphenyl)acetamide typically involves multi-step organic reactions. One common approach is the condensation of 2-chlorobenzoyl chloride with hydrazine to form 2-chlorobenzohydrazide. This intermediate is then cyclized with ethyl acetoacetate under acidic conditions to yield the pyridazinone ring. The final step involves the acylation of the pyridazinone derivative with 3,5-dimethoxyphenylacetyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity. Solvent recycling and waste minimization are also critical considerations in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(3,5-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Amino or thiol derivatives.

Mechanism of Action

The mechanism of action of 2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(3,5-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact molecular pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

  • **2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(3,5-dimethoxyphenyl)acetamide
  • **this compound analogs
  • **Pyridazinone derivatives with similar substituents

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to other pyridazinone derivatives, this compound’s chlorophenyl and dimethoxyphenylacetamide moieties provide unique binding interactions and pharmacological properties.

Properties

IUPAC Name

2-[3-(2-chlorophenyl)-6-oxopyridazin-1-yl]-N-(3,5-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O4/c1-27-14-9-13(10-15(11-14)28-2)22-19(25)12-24-20(26)8-7-18(23-24)16-5-3-4-6-17(16)21/h3-11H,12H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRSIGVFXYATEHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(3,5-dimethoxyphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(3,5-dimethoxyphenyl)acetamide
Reactant of Route 3
Reactant of Route 3
2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(3,5-dimethoxyphenyl)acetamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(3,5-dimethoxyphenyl)acetamide
Reactant of Route 5
Reactant of Route 5
2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(3,5-dimethoxyphenyl)acetamide
Reactant of Route 6
Reactant of Route 6
2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(3,5-dimethoxyphenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.